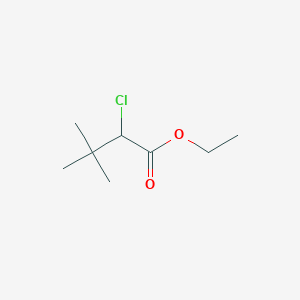

Ethyl 2-chloro-3,3-dimethylbutanoate

Description

Ethyl 2-chloro-3,3-dimethylbutanoate (CAS: 250261-39-3) is an ester derivative featuring a chlorine atom at position 2, two methyl groups at position 3, and an ethyl ester moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its structural uniqueness lies in the steric and electronic effects imparted by the chlorine and dimethyl groups, which influence reactivity and selectivity in substitution or elimination reactions . Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica , though its analogs remain relevant in research.

Properties

IUPAC Name |

ethyl 2-chloro-3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2/c1-5-11-7(10)6(9)8(2,3)4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKADJDLJMOJHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-chloro-3,3-dimethylbutanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies while presenting a comprehensive overview of its pharmacological properties.

This compound is an ester derived from butanoic acid, characterized by the presence of a chlorine atom at the second carbon and two methyl groups at the third carbon. The molecular formula is . The synthesis typically involves the chlorination of ethyl 3,3-dimethylbutanoate using thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selectivity at the desired position.

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly regarding its interaction with biological receptors and metabolic pathways.

The mechanism of action primarily involves its role as an electrophile due to the presence of the chlorine atom. This allows it to participate in nucleophilic substitution reactions, where the chlorine can be replaced by other nucleophiles. Such reactions are crucial in drug synthesis and metabolic pathways.

Pharmacological Effects

- Cytoprotective Activity : Similar compounds have demonstrated cytoprotective effects against gastrointestinal irritants. This compound may exhibit similar properties by enhancing mucosal resistance to irritants like aspirin or indomethacin .

- Enzyme Activity Modulation : The compound has been utilized in biochemical assays to study enzyme activities and metabolic pathways. Its reactivity allows it to serve as a substrate or inhibitor in various enzymatic reactions.

Study on Cytoprotection

A notable study examined the cytoprotective effects of related compounds on gastric mucosa. Results indicated that compounds with similar structures could significantly reduce ulcerogenic effects induced by NSAIDs . Although specific data on this compound was limited, the structural similarities suggest potential for similar protective mechanisms.

Enzymatic Assays

In biochemical research, this compound has been employed in assays to evaluate its impact on specific enzyme activities. For instance, it has been used to assess its role in metabolic pathways involving esterases and other hydrolases. These studies provide insights into how such compounds can influence metabolic processes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 2-bromo-3,3-dimethylbutanoate | Bromine at C2; similar steric effects | Studied for enzyme inhibition and metabolic pathways |

| Ethyl 2-chloro-3-methylbutanoate | Chlorine at C2; one less methyl group | Potential cytoprotective effects |

| Ethyl 2-chloro-4-methylpentanoate | Chlorine at C2; longer carbon chain | Investigated for anti-inflammatory properties |

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Ethyl 2-Bromo-3,3-dimethylbutanoate (CAS: 1597397-20-0)

- Structure : Bromine replaces chlorine at position 2.

- Properties : The bromine atom (larger atomic radius, lower electronegativity than Cl) increases molecular weight (227.11 g/mol vs. 186.58 g/mol for Cl analog) and enhances leaving-group ability in nucleophilic substitutions. This makes it more reactive in SN2 reactions compared to the chloro derivative .

- Applications: Used in cross-coupling reactions and as a precursor for organometallic reagents.

Ethyl 2-Chloro-3,3-difluorobutanoate (CAS: 83124-53-2)

- Structure : Difluoro substitution at position 3.

- Properties: The electron-withdrawing fluorine atoms increase electrophilicity at the carbonyl carbon, accelerating reactions like ester hydrolysis or aminolysis. Molecular weight: 186.58 g/mol .

- Applications: Potential use in fluorinated drug synthesis due to improved metabolic stability.

Functional Group Variants

Ethyl 3-Hydroxy-2,2-dimethylbutanoate (CAS: 69737-23-1)

- Structure : Hydroxyl group replaces chlorine at position 3.

- Properties : The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents. However, it reduces stability under acidic or oxidative conditions compared to the chloro analog .

- Applications : Intermediate in polyketide and macrolide synthesis.

(S)-Ethyl 2-Amino-3,3-dimethylbutanoate Hydrochloride (CAS: 144054-74-0)

- Structure: Amino group replaces chlorine; chiral center at position 2.

- Properties: The amino group enables participation in peptide coupling or Schiff base formation. The hydrochloride salt improves crystallinity and storage stability. Molecular weight: 195.69 g/mol .

- Applications : Key building block for chiral amines in asymmetric synthesis.

Ester Group Variations

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Structure: Methyl ester replaces ethyl ester; methylamino group at position 2.

- Properties : The smaller ester group slightly reduces steric hindrance, favoring enzymatic or catalytic transformations. Molecular weight: 209.70 g/mol (estimated) .

- Applications : Used in the synthesis of bioactive molecules, such as protease inhibitors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.